molecular formula C9H14N2O B8655075 (1-(3-Methoxyphenyl)ethyl)hydrazine

(1-(3-Methoxyphenyl)ethyl)hydrazine

Cat. No.: B8655075
M. Wt: 166.22 g/mol
InChI Key: ZAWLNDFIVQCCQA-UHFFFAOYSA-N
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Description

(1-(3-Methoxyphenyl)ethyl)hydrazine is a hydrazine derivative featuring a 3-methoxyphenyl group attached to an ethylhydrazine backbone. This compound is primarily utilized in organic synthesis as an intermediate for constructing heterocyclic frameworks, such as triazoles and pyrazoles, which are pivotal in pharmaceutical chemistry .

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

1-(3-methoxyphenyl)ethylhydrazine

InChI

InChI=1S/C9H14N2O/c1-7(11-10)8-4-3-5-9(6-8)12-2/h3-7,11H,10H2,1-2H3

InChI Key

ZAWLNDFIVQCCQA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)OC)NN

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomers: 2-Methoxy vs. 3-Methoxy Substitution

  • 1-(1-(2-Methoxyphenyl)ethyl)hydrazine (CAS 1016496-87-9): This isomer differs only in the methoxy group position (2- vs. 3-).

Substituent Variants: Methoxy vs. Chloro or Nitro Groups

  • 3-Chlorophenylhydrazine Hydrochloride (CAS 39232-91-2):
    Replacing the methoxy group with a chloro substituent (electron-withdrawing) alters electronic properties. Chlorophenylhydrazines are often used in synthesizing MAO inhibitors and antioxidants. For instance, (E)-1-(3-Chlorophenyl)-2-(1-p-tolylethylidene)hydrazine (1b) showed 60% yield in synthesis, with a melting point of 100.5°C, indicating higher crystallinity than methoxy analogs .
  • 3-Nitrophenyl Hydrazine Derivatives :
    Nitro groups enhance electrophilicity, facilitating reactions with aldehydes. For example, (2E,2′E)-1,1′-(1,2-Ethanediyl)bis[1-methyl-2-(3-nitrobenzylidene)hydrazine] (CAS 416889-79-7) forms stable hydrazones, useful in coordination chemistry .

Hydrazine Derivatives with Extended Functional Groups

  • Methyl 2-[1-(3-Methoxyphenyl)ethylidene]-1-hydrazinecarboxylate :
    This derivative includes a carboxylate ester, improving solubility in organic solvents. The ethylidene group enhances planarity, favoring π-π interactions in crystal packing .
  • N-Methyl-N-(6-chloro-7-R1-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazines :
    These benzodithiazinyl hydrazines exhibit high toxicity due to MeSH release during synthesis, contrasting with the relatively safer methoxyphenyl analogs .

Heterocyclic Hybrids with Aromatic Systems

  • Indole-Based Hydrazines :
    Compounds like 1-((1H-indol-3-yl)methyl)hydrazine are precursors to antitumor agents. The indole moiety confers fluorescence properties, enabling tracking in biological systems .
  • Trichlorophenyl Hydrazines :
    (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole (CAS Molbank 2024-M1798) demonstrates a 95% yield in synthesis, attributed to the trichlorophenyl group’s electron-withdrawing effects accelerating condensation .

Key Data Tables

Table 1: Substituent Effects on Physicochemical Properties

Compound Substituent Melting Point/State Solubility Key Application Reference
(1-(3-Methoxyphenyl)ethyl)hydrazine 3-OCH3 Oil (Boc derivative) Chloroform, DMSO Heterocyclic synthesis
3-Chlorophenylhydrazine HCl 3-Cl Solid Water, EtOH MAO inhibitors
1-(2-Methoxyphenyl)ethylhydrazine 2-OCH3 Not reported Not reported Synthetic intermediate
3-Nitrobenzylidene hydrazine 3-NO2 Solid DMF, AcCN Coordination chemistry

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